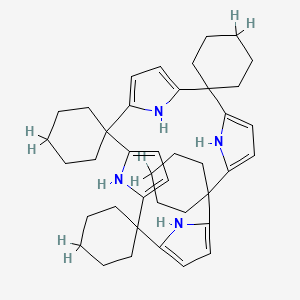
1,2,3-Trichloropropane (d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloropropane (d5) is a deuterated form of 1,2,3-Trichloropropane, an organic compound with the chemical formula C₃H₂D₅Cl₃. It is a colorless liquid that is used as a solvent and in various specialty applications. The compound is known for its high toxicity and persistence in the environment, making it a subject of interest in both industrial and environmental chemistry .
Preparation Methods
1,2,3-Trichloropropane (d5) can be synthesized through the addition of chlorine to allyl chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the trichlorinated product . Industrial production methods often involve the chlorination of propylene or the by-product formation during the synthesis of other chlorinated compounds such as epichlorohydrin and dichloropropene .
Chemical Reactions Analysis
1,2,3-Trichloropropane (d5) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include zero-valent metals for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Trichloropropane (d5) has several applications in scientific research:
Environmental Chemistry: It is studied for its persistence and toxicity in groundwater and soil, leading to research on remediation technologies such as in situ chemical reduction and bioremediation.
Industrial Chemistry: The compound is used as an intermediate in the production of other chemicals, including hexafluoropropylene and polysulfide polymers.
Analytical Chemistry: It serves as a standard or reference compound in various analytical techniques, including gas chromatography and mass spectrometry.
Mechanism of Action
The primary mechanism of action for 1,2,3-Trichloropropane (d5) involves reductive dechlorination. This process typically occurs under anoxic or reducing conditions, where the compound undergoes β-elimination to form allyl chloride, followed by hydrogenolysis to produce propene . The molecular targets and pathways involved in this mechanism are primarily related to the interaction with reducing agents and the subsequent cleavage of carbon-chlorine bonds.
Comparison with Similar Compounds
1,2,3-Trichloropropane (d5) can be compared with other similar chlorinated hydrocarbons, such as:
1,2-Dichloropropane: A less chlorinated analog that undergoes similar reductive dechlorination reactions.
1,3-Dichloropropane: Another isomer with different reactivity due to the position of chlorine atoms.
Epichlorohydrin: A related compound used in the production of epoxy resins and other chemicals.
The uniqueness of 1,2,3-Trichloropropane (d5) lies in its high degree of chlorination and its specific applications in both industrial and environmental contexts.
Properties
Molecular Formula |
C3H5Cl3 |
|---|---|
Molecular Weight |
152.46 g/mol |
IUPAC Name |
1,2,3-trichloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2/i1D2,2D2,3D |
InChI Key |
CFXQEHVMCRXUSD-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)Cl |
Canonical SMILES |
C(C(CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)




![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)


![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
